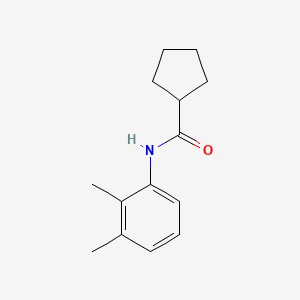![molecular formula C16H18FNO2 B5774804 3-[5-(4-fluorophenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5774804.png)
3-[5-(4-fluorophenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(4-fluorophenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid is a synthetic compound used in scientific research. It is also known as FPP or Fluoropropylpyrrolidinylpropanoic acid. FPP is a derivative of the neurotransmitter glutamate and is commonly used as a tool compound to study the function of glutamate receptors.
Wirkmechanismus
FPP acts as an agonist of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in the regulation of various physiological processes, including synaptic plasticity, learning, and memory. FPP binds to mGluR5 and activates it, leading to downstream signaling events.
Biochemical and Physiological Effects:
FPP has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of various ion channels and receptors, including NMDA receptors and GABA receptors. FPP has also been shown to have neuroprotective effects in various models of neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
FPP is a useful tool compound for studying the function of glutamate receptors. Its high potency and selectivity for mGluR5 make it a valuable tool for investigating the role of this receptor in various physiological processes. However, FPP has some limitations. It is a synthetic compound that may not accurately reflect the activity of endogenous glutamate. Additionally, FPP may have off-target effects that could confound experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving FPP. One area of interest is the development of new compounds that target glutamate receptors with greater selectivity and potency. Another area of interest is the investigation of the role of glutamate receptors in various disease states, including neurodegenerative diseases and psychiatric disorders. FPP may also be useful in the development of new therapies for these conditions.
Synthesemethoden
FPP is synthesized through a multi-step process that involves the coupling of a fluorinated phenyl ring with a pyrrolidine ring. The final product is obtained through purification and isolation techniques. The synthesis of FPP is a complex process that requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
FPP is widely used in scientific research to study the function of glutamate receptors. It is commonly used as a tool compound to investigate the role of these receptors in various physiological processes. FPP is also used to study the effects of drugs that target glutamate receptors.
Eigenschaften
IUPAC Name |
3-[5-(4-fluorophenyl)-1-propylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-2-11-18-14(8-10-16(19)20)7-9-15(18)12-3-5-13(17)6-4-12/h3-7,9H,2,8,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJZVQVXKVWEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=C1C2=CC=C(C=C2)F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5774750.png)

![N,2,5-trimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5774765.png)
![ethyl 2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5774788.png)


![N-isobutyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5774820.png)
![1,2-dichloro-4-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5774828.png)
![2-(2,4-dichlorophenoxy)-N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5774833.png)
![3-[(4-acetylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5774839.png)